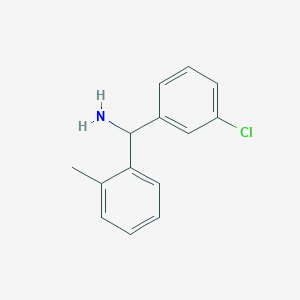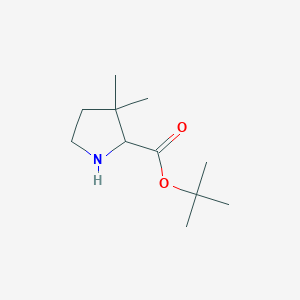![molecular formula C25H19NO5 B2553718 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 902625-08-5](/img/structure/B2553718.png)
7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their biological activities. In the first paper, a series of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline derivatives were synthesized using 6-hydroxy-3,4-dihydro-1H-quinolin-2-one as a starting material. The synthesis involved the creation of a triazoloquinoline core, which was then modified by introducing various alkoxyl groups at the 7-position to yield compounds with potential anticonvulsant activities .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. In the fourth paper, the structure of 5,6-dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one was elucidated using X-ray diffraction and NMR assignments. A theoretical study using DFT hybrid method B3LYP and the 6-311++G(2d,p) basis set was carried out to calculate local reactivity descriptors such as Fukui functions, local softness, and local electrophilicity. These descriptors help in understanding the molecule's reactivity, particularly in the context of aromatic demethoxylation processes .
Chemical Reactions Analysis
The reactivity of quinoline derivatives in chemical reactions is influenced by their molecular structure. The third paper discusses the radioiodination of 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, a process that involves electrophilic substitution. The study optimized reaction parameters such as concentration, pH, and time to achieve a high radiochemical yield of 91.2 ± 1.22%. This compound's reactivity towards iodination suggests potential for further functionalization of similar quinoline derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are key to their function as pharmaceutical agents. The first paper provides insight into the neurotoxicity and anticonvulsant activities of the synthesized triazoloquinoline derivatives, with the most potent compound showing a protective index value of 4.6 and 8.1 in MES and scMet tests, respectively. These properties are indicative of the compound's therapeutic window and its potential as an anticonvulsant drug . The third paper's biodistribution study of radioiodinated benzoquinazoline in tumor-bearing mice further highlights the importance of understanding the physical and chemical properties of these compounds for their application in medical imaging and therapy .
Scientific Research Applications
Synthesis and Chemical Properties
Quinolinone derivatives and related compounds are synthesized through various methods, demonstrating the versatility and potential utility of these compounds in chemical synthesis and medicinal chemistry. For instance, the synthesis of oxoisoaporphine and tetrahydroisoquinoline derivatives utilizes starting materials like 2,3-dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one, highlighting the importance of quinolinone scaffolds in producing biologically active molecules (Sobarzo-Sánchez et al., 2010). Similarly, the synthesis of bacterial coenzyme methoxatin illustrates the role of quinolinone frameworks in constructing complex organic molecules (Mackenzie et al., 1983).
Potential Biological Applications
Although the direct applications of 7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one are not specified, studies on related compounds offer insights into potential biological activities. For example, the design and evaluation of novel quinolin-2(1H)-ones as neuraminidase inhibitors indicate the potential of quinolinone derivatives in developing antiviral agents (Yilin et al., 2016). Another study focusing on the synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones showcases the therapeutic potential of quinolinone analogs in managing diabetic complications (Qin et al., 2015).
properties
IUPAC Name |
7-benzoyl-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c1-29-18-9-7-16(8-10-18)13-26-14-20(24(27)17-5-3-2-4-6-17)25(28)19-11-22-23(12-21(19)26)31-15-30-22/h2-12,14H,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISGMOZQIOITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)
![(4-Phenyloxan-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2553642.png)
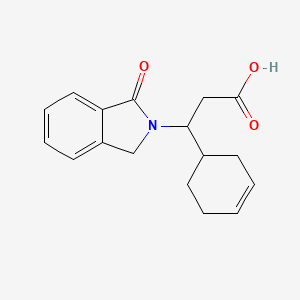

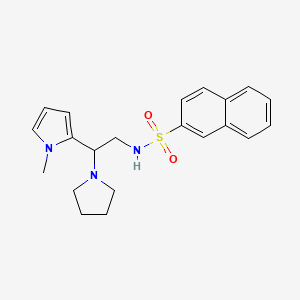
![Methyl 2-[6-methoxy-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2553646.png)
![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)
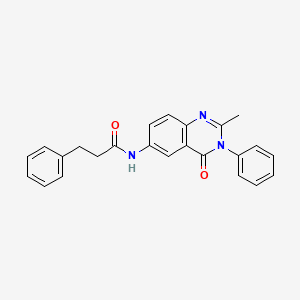
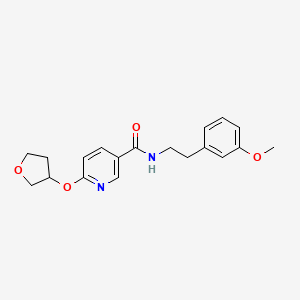
![N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553652.png)
![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)
